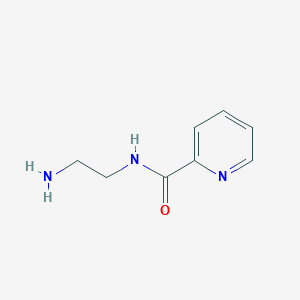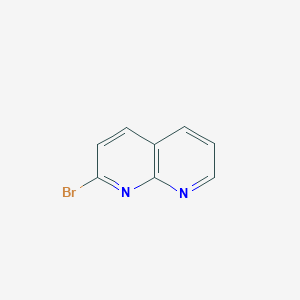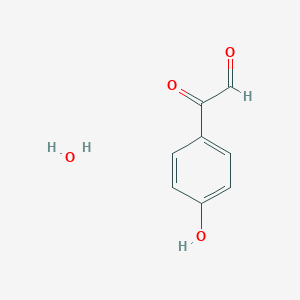
4-Hydroxyphenylglyoxal hydrate
概要
説明
4-Hydroxyphenylglyoxal Hydrate is a useful building block in the synthesis of various pharmaceuticals . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
This compound is obtained by the oxidation of p-hydroxyacetophenone with selenium oxide . It can also react with N-methoxylamine hydrochloride in one step of oximation reaction .Molecular Structure Analysis
The molecular formula of 4-Hydroxyphenylglyoxal hydrate is C8H8O4 . It has a molecular weight of 168.15 .Physical And Chemical Properties Analysis
4-Hydroxyphenylglyoxal hydrate has a melting point of 108-110°C and a predicted boiling point of 377.1±27.0 °C . It has a predicted density of 1.464±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .科学的研究の応用
Protein Modification
4-Hydroxyphenylglyoxal hydrate has been used in protein modification. Yamasaki, Vega, and Feeney (1980) demonstrated its reaction with arginine residues in proteins, forming a quantifiable product under mild conditions. This modification is useful for studying proteins with essential arginines, as the modification can be determined spectrophotometrically (Yamasaki, Vega, & Feeney, 1980).
Reaction with 2-Aminoalcohols
Sheradsky and Silcoff (1996) explored the reactions of phenylglyoxal hydrate with 2-aminoalcohols, observing the formation and rearrangement of 2-benzoyloxazolidines to 2-hydroxy-3-phenyl-5,6-dihydro-1,4-oxazines. This study contributes to the understanding of the chemistry of phenylglyoxal derivatives (Sheradsky & Silcoff, 1996).
Lipid Peroxidation Product Analysis
Spickett (2013) discussed 4-Hydroxy-2-nonenal (HNE), a lipid peroxidation product, in relation to 4-hydroxyphenylglyoxal hydrate. HNE is involved in various oxidative routes and can be metabolized in tissues. Understanding its interactions and modifications is crucial for research in redox-sensitive cell signaling proteins (Spickett, 2013).
Bioremediation of Environmental Pollutants
Chhaya and Gupte (2013) described the use of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, highlighting the role of 4-hydroxyphenylglyoxal hydrate derivatives in enhancing biodegradability of environmental pollutants (Chhaya & Gupte, 2013).
Defense Chemicals in Plants
Niemeyer (1988) noted that hydroxamic acids like 4-hydroxyphenylglyoxal hydrate play a significant role in plant defense against pests, diseases, and in allelopathic effects, highlighting its importance in agricultural and botanical research (Niemeyer, 1988).
Enzyme Inhibition Studies
Santucci et al. (2017) discussed the physiological function of 4-hydroxyphenylpyruvate dioxygenase and the development of inhibitors, providing insights into the potential applications of 4-hydroxyphenylglyoxal hydrate in medical and agricultural research (Santucci et al., 2017).
Molecular Dynamics and Free Energy Calculations
Beer et al. (2011) performed molecular dynamics simulations and free energy calculations on 4-hydroxyphenylpyruvate dioxygenase, an enzyme relevant in pharmaceutical and agricultural research, demonstrating the application of 4-hydroxyphenylglyoxal hydrate in computational studies (Beer et al., 2011).
Catabolism of 4-Hydroxyacids
Zhang et al. (2009) investigated the catabolism of 4-hydroxyacids, a class to which 4-hydroxyphenylglyoxal hydrate belongs. This research is important for understanding the metabolic pathways and potential therapeutic applications of 4-hydroxyphenylglyoxal hydrate (Zhang et al., 2009).
Safety And Hazards
特性
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKDQJGLFIXJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632843 | |
| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenylglyoxal hydrate | |
CAS RN |
197447-05-5 | |
| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



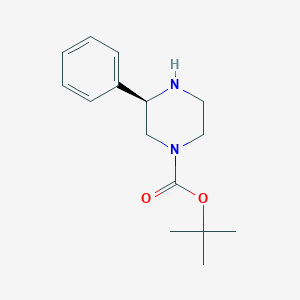
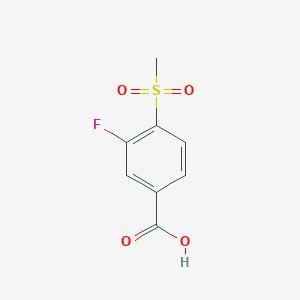
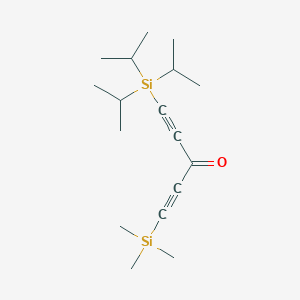
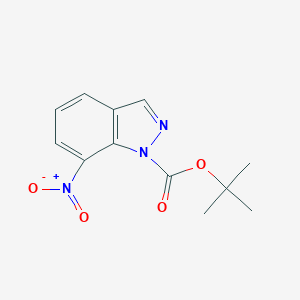
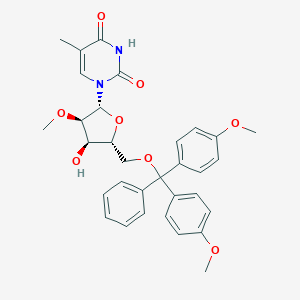

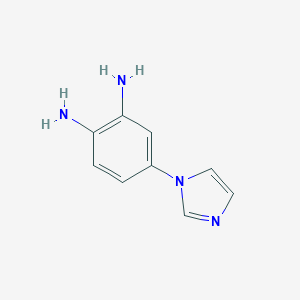

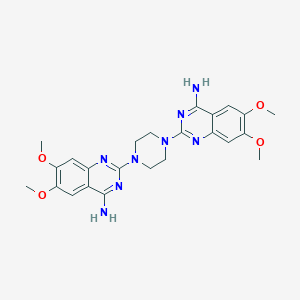
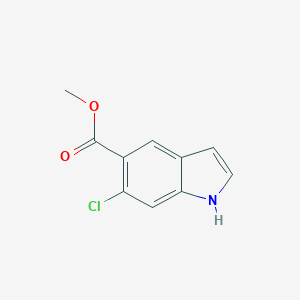
![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)
